Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole and pyridazine rings within its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the tetrazole ring, which can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions. The pyridazine ring can be introduced through a condensation reaction involving hydrazine derivatives and diketones.
The spirocyclic structure is then formed by a spiro-annulation reaction, which involves the formation of a new ring system by connecting two non-adjacent atoms of a molecule. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or pyridazine rings, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(tetrazolo[1,5-b]pyridazin-3-yl)-6-azaspiro[2.5]octane-2-carboxylate
- Methyl 6-(tetrazolo[1,5-b]pyridazin-4-yl)-6-azaspiro[2.5]octane-2-carboxylate
- Methyl 6-(tetrazolo[1,5-b]pyridazin-5-yl)-6-azaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to the specific positioning of the tetrazole and pyridazine rings, which can influence its chemical reactivity and biological activity. The spirocyclic structure adds to its uniqueness, potentially enhancing its stability and interaction with molecular targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of Methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[25]octane-2-carboxylate, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 6-(tetrazolo[1,5-b]pyridazin-6-yl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-21-12(20)9-8-13(9)4-6-18(7-5-13)11-3-2-10-14-16-17-19(10)15-11/h2-3,9H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKPENBYSAIJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C3=NN4C(=NN=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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